molecular formula C22H22N6OS B6515069 4-tert-butyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 931937-63-2

4-tert-butyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No. B6515069
CAS RN: 931937-63-2
M. Wt: 418.5 g/mol
InChI Key: AFBBPCWGEQMTMZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a phenyl group, a 1,2,3-triazole ring, and a 1,2,4-thiadiazole ring. These functional groups suggest that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The presence of multiple rings in the compound suggests that it could have a fairly rigid structure. The electron-donating tert-butyl group and the electron-withdrawing thiadiazole group could create interesting electronic effects within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The compound’s structural features, including the triazole and thiadiazole moieties, suggest potential as a scaffold for drug development. Researchers can explore its interactions with biological targets, evaluate its pharmacokinetics, and design derivatives with enhanced bioactivity. Notably, 1,2,3-triazoles have found broad applications in drug discovery due to their diverse chemical space and favorable pharmacological properties .

Mechanism of Action

Mode of Action

Given its complex structure, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions . These could include hydrogen bonding, pi-stacking, and van der Waals interactions, among others.

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it is difficult to predict the biochemical pathways it might affect. Compounds with similar structures have been found to interact with a variety of pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Its chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .

properties

IUPAC Name

4-tert-butyl-N-[3-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6OS/c1-14-18(25-27-28(14)17-8-6-5-7-9-17)19-23-21(30-26-19)24-20(29)15-10-12-16(13-11-15)22(2,3)4/h5-13H,1-4H3,(H,23,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBBPCWGEQMTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide

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